molecular formula C22H14 B13794528 Phenylfluoranthene

Phenylfluoranthene

Cat. No.: B13794528
M. Wt: 278.3 g/mol
InChI Key: ZBZUQRMIUUBVBS-UHFFFAOYSA-N
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Description

Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with a phenyl group attached. As a member of the PAH family, it is known for its complex structure and significant chemical properties. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic and optical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylfluoranthene can be synthesized through several methods. One common approach involves the condensation of phenyl vinyl ketone with methyl fluorene-9-carboxylate, followed by hydrolysis, decarboxylation, reduction, cyclization, and dehydrogenation . Another method includes the crossed Ullmann reaction between 4-iodofluoranthene and 2-bromonitrobenzene, followed by reduction, diazotization, and ring-closure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: Phenylfluoranthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl or fluoranthene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while substitution reactions can produce various phenyl-substituted fluoranthenes .

Scientific Research Applications

Phenylfluoranthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phenylfluoranthene exerts its effects involves interactions with various molecular targets and pathways. Its electronic structure allows it to participate in electron transfer reactions, making it useful in electronic and photonic applications. In biological systems, its mechanism of action may involve binding to specific proteins or DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Phenylfluoranthene can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific structural features, which confer distinct electronic properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1-phenylfluoranthene

InChI

InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H

InChI Key

ZBZUQRMIUUBVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2

Origin of Product

United States

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